molecular formula C20H22FN3O2 B6050202 2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol

2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol

Cat. No.: B6050202
M. Wt: 355.4 g/mol
InChI Key: BWQJOCSXYNYFQT-UHFFFAOYSA-N
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Description

2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluoro-methoxyphenyl group and a phenylethanol moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution with Fluoro-Methoxyphenyl Group: The pyrazole intermediate is then subjected to electrophilic aromatic substitution to introduce the fluoro-methoxyphenyl group. This step often requires the use of a fluorinating agent and a methoxylating reagent.

    Attachment of the Phenylethanol Moiety: The final step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with a phenylethanol derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or substituted amines.

Scientific Research Applications

2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-(3-chloro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol
  • 2-[[5-(3-fluoro-4-hydroxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol
  • 2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-ethylamino]-1-phenylethanol

Uniqueness

The uniqueness of 2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro-methoxyphenyl group enhances its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-24(13-18(25)14-6-4-3-5-7-14)12-16-11-22-23-20(16)15-8-9-19(26-2)17(21)10-15/h3-11,18,25H,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQJOCSXYNYFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(NN=C1)C2=CC(=C(C=C2)OC)F)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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